4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C14H18ClF3N2O3 and its molecular weight is 354.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Mechanisms
- Nucleophilic Aromatic Substitution Reactions : A study explored the reactions of piperidine with nitrobenzene derivatives, demonstrating quantitative yields of substituted products through addition-elimination mechanisms. This research is pivotal for understanding the synthesis and reactivity of nitro-substituted piperidine derivatives, providing a basis for developing new compounds with enhanced properties (Pietra & Vitali, 1972).
Pharmacology and Drug Development
- Pharmacokinetics and Drug Metabolism : The metabolic pathways, pharmacokinetics, and pharmacodynamics of arylpiperazine derivatives, including their N-dealkylation to 1-aryl-piperazines, have been extensively studied. These metabolites exhibit diverse effects on serotonin and other neurotransmitter receptors, highlighting the importance of understanding the metabolism of piperidine derivatives for drug development (Caccia, 2007).
Environmental Fate and Behavior
- Degradation and Stability Studies : Research on nitisinone, a structurally related compound, focused on its stability and degradation products under various conditions, providing insights into the environmental behavior and potential risks of similar compounds. Understanding the degradation pathways is crucial for assessing the environmental impact of chemical substances (Barchańska et al., 2019).
Molecular Interactions and Biological Effects
- Binding Mechanisms and Biological Implications : Studies on minor groove binders like Hoechst 33258, a piperazine derivative, reveal how these compounds interact with DNA, influencing cellular functions and providing pathways for drug design aimed at targeting specific DNA sequences. Such research helps in understanding the potential therapeutic applications of piperazine derivatives in treating genetic disorders and cancers (Issar & Kakkar, 2013).
Properties
IUPAC Name |
4-[2-[2-nitro-4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3.ClH/c15-14(16,17)11-1-2-13(12(9-11)19(20)21)22-8-5-10-3-6-18-7-4-10;/h1-2,9-10,18H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAPMUBVMSAXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.